

# Trimeprazine Maleate: A Phenothiazine Derivative with Antiviral Potential Against SARSCoV-2

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Trimeprazine maleate |           |
| Cat. No.:            | B1683038             | Get Quote |

An In-depth Technical Guide for Drug Development Professionals

#### Introduction

Trimeprazine, also known as alimemazine, is a first-generation antihistamine of the phenothiazine class, primarily used for its antipruritic and sedative properties.[1][2] The global urgency for effective antiviral therapeutics, significantly heightened by the SARS-CoV-2 pandemic, has accelerated the exploration of drug repurposing—a strategy to identify new uses for approved or investigational drugs.[3][4] Within this paradigm, the phenothiazine class of compounds has garnered attention for its potential broad-spectrum antiviral activities.[5][6] This technical guide consolidates the current, albeit limited, evidence for the antiviral potential of **trimeprazine maleate**, focusing on its demonstrated activity against SARS-CoV-2, its proposed mechanism of action, and the experimental frameworks used for its evaluation.

# Proposed Mechanism of Action: Inhibition of Viral Entry

Phenothiazine derivatives are hypothesized to exert their antiviral effects primarily by interfering with the early stages of viral infection, specifically viral entry into the host cell.[5][7] Several studies suggest that these compounds can inhibit clathrin-mediated endocytosis, a crucial pathway for the internalization of numerous viruses, including coronaviruses.[7][8] By disrupting



this process, phenothiazines may prevent the virus from gaining access to the cellular machinery required for replication.

The proposed mechanism involves the inhibition of key steps in the formation of clathrin-coated vesicles, which are responsible for engulfing the virus particle at the cell surface and transporting it into the cell.[7] Some evidence also suggests that phenothiazines may directly interact with the viral spike (S) protein, potentially preventing the conformational changes necessary for membrane fusion.[5]

Caption: Proposed mechanism of trimeprazine antiviral activity.

### **Quantitative Antiviral Activity Data**

Research has identified trimeprazine as an inhibitor of SARS-CoV-2 replication in in vitro assays. The key quantitative metrics from this research are summarized below. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, provides an estimate of the therapeutic window of a compound.

| Compoun<br>d     | Virus          | Cell Line | EC50<br>(μM) | СС50<br>(µМ) | Selectivit<br>y Index<br>(SI) | Referenc<br>e |
|------------------|----------------|-----------|--------------|--------------|-------------------------------|---------------|
| Trimeprazi<br>ne | SARS-<br>CoV-2 | Vero E6   | 1.76         | 19.73        | 11.2                          | [9]           |
| Fluphenazi<br>ne | MERS-<br>CoV   | Vero E6   | 5.86         | >33          | >5.6                          | [7]           |
| Fluphenazi<br>ne | SARS-CoV       | Vero E6   | 21.43        | >33          | >1.5                          | [7]           |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of cells in a viability assay.

# **Experimental Design and Workflow**



The identification of trimeprazine's anti-SARS-CoV-2 activity followed a logical drug repurposing workflow. This process began with a large-scale, high-throughput screening (HTS) of an approved drug library to identify compounds that could inhibit viral entry. This was followed by validation using the infectious, native virus to confirm the initial findings.

**Caption:** Workflow for identifying trimeprazine's antiviral activity.

## **Experimental Protocols**

The following protocols are based on the methodologies described in the study by Yang et al. (2021) and standard virological assays.[1][8][10]

#### **Cells and Virus**

- Cell Line: Vero E6 (African green monkey kidney) cells were used for both cytotoxicity and viral infection assays. These cells are highly susceptible to SARS-CoV-2 infection.[11]
- Virus Strain: A clinical isolate of SARS-CoV-2 was used for the native virus validation experiments.[11]

#### SARS-CoV-2 Pseudovirus Entry Assay (Primary Screen)

- Plate Seeding: HEK-293T cells were seeded in 96-well plates.
- Transfection: Cells were co-transfected with plasmids encoding the SARS-CoV-2 spike protein, a lentiviral backbone plasmid expressing luciferase, and packaging plasmids.
- Virus Harvest: Pseudovirus-containing supernatant was harvested 48 hours posttransfection.
- Compound Treatment: Target cells (e.g., Huh-7) were pre-incubated with trimeprazine or other library compounds at specified concentrations for 1-2 hours.
- Infection: Cells were then infected with the SARS-CoV-2 pseudovirus.
- Readout: After 48-72 hours, cells were lysed, and luciferase activity was measured. A
  reduction in luciferase signal compared to vehicle-treated controls indicated inhibition of viral
  entry.



#### **Native SARS-CoV-2 Replication Assay (Validation)**

- Plate Seeding: Vero E6 cells were seeded in 96-well plates and grown to confluence.
- Compound Preparation: Trimeprazine was serially diluted to a range of concentrations.
- Infection and Treatment: Cell monolayers were infected with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), typically 0.01 to 0.1. Simultaneously, the diluted compounds were added to the respective wells.
- Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 environment.
- Supernatant Collection: After incubation, the cell culture supernatant was collected.
- RNA Extraction and qRT-PCR: Viral RNA was extracted from the supernatant. The quantity
  of viral RNA, corresponding to the amount of replicated virus, was determined using
  quantitative real-time reverse transcription PCR (qRT-PCR) targeting a specific viral gene
  (e.g., the E or N gene).[5][7] The EC50 value was calculated from the dose-response curve.

#### **Cytotoxicity Assay**

- Plate Seeding: Vero E6 cells were seeded in 96-well plates.
- Compound Treatment: Cells were treated with the same serial dilutions of trimeprazine used in the antiviral assay.
- Incubation: The plates were incubated for 48 hours under the same conditions as the replication assay.
- Viability Measurement: Cell viability was assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was read, and the CC50 value was calculated based on the concentration that reduced cell viability by 50% compared to untreated controls.

#### **Discussion and Future Directions**

The available data indicates that **trimeprazine maleate** possesses in vitro activity against SARS-CoV-2 with a selectivity index of approximately 11.2.[9] While this finding is promising,



several considerations are crucial for its development as a potential antiviral agent. The EC50 of 1.76  $\mu$ M is a clinically relevant concentration for some repurposed drugs. However, the therapeutic window is relatively narrow, and further studies are required to understand the in vivo efficacy and safety profile for this indication.

#### Future research should focus on:

- Broad-Spectrum Activity: Evaluating the efficacy of trimeprazine against other SARS-CoV-2 variants of concern and other respiratory viruses to determine its potential as a broadspectrum antiviral.
- In Vivo Studies: Conducting animal model studies (e.g., in humanized mice or hamsters) to assess the in vivo antiviral activity, pharmacokinetics, and optimal dosing regimens.
- Mechanism Elucidation: Performing detailed mechanistic studies to confirm that inhibition of clathrin-mediated endocytosis is the primary antiviral mechanism and to investigate any potential interactions with viral proteins.
- Combination Therapies: Exploring the potential for synergistic effects when trimeprazine is combined with other direct-acting antivirals (e.g., protease inhibitors or polymerase inhibitors).

#### Conclusion

**Trimeprazine maleate**, an established phenothiazine antihistamine, has been identified as a modest inhibitor of SARS-CoV-2 replication in vitro. Its likely mechanism of action, interfering with viral entry via clathrin-mediated endocytosis, is a validated antiviral strategy. While the initial data is encouraging, the current evidence is limited to a single primary study. Comprehensive preclinical and eventually clinical evaluation is necessary to fully ascertain the therapeutic potential of **trimeprazine maleate** as a repurposed antiviral agent for the treatment of COVID-19 or future viral diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mednexus.org [mednexus.org]
- 4. Discovery of potential small molecular SARS-CoV-2 entry blockers targeting the spike protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Lysis RT-qPCR of SARS-CoV-2 in Cell Culture Supernatant Allows for Fast and Accurate Quantification PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct Lysis RT-qPCR of SARS-CoV-2 in Cell Culture Supernatant Allows for Fast and Accurate Quantification PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. biorxiv.org [biorxiv.org]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. Identification of SARS-CoV-2 entry inhibitors among already approved drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Trimeprazine Maleate: A Phenothiazine Derivative with Antiviral Potential Against SARS-CoV-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683038#trimeprazine-maleate-potential-as-an-antiviral-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com